4-(Trifluoromethylthio)benzylamine
Overview
Description
4-(Trifluoromethylthio)benzylamine is an organic compound used in the synthesis of various derivatives .
Synthesis Analysis
This compound is commercially available and can be purchased from various chemical suppliers . It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C8H8F3NS, and its molecular weight is 207.21 . The structure consists of a benzylamine core with a trifluoromethylthio group attached to the benzene ring .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 225 degrees Celsius , a flash point of 79 degrees Celsius , and a specific gravity of 1.29 . The refractive index is 1.50 .Scientific Research Applications
Photovoltaic Cell Improvement
- Application: Benzylamine, a related compound to 4-(Trifluoromethylthio)benzylamine, has been used in improving the moisture-resistance and electronic properties of perovskite films in solar cells. These modifications resulted in enhanced efficiency and stability of solar cells.
- Source: (Wang et al., 2016)
Human Histamine H3 Receptor Antagonists
- Application: 4-(Aminoalkoxy)benzylamines, closely related to this compound, have been investigated for their activity at the human histamine H3 receptor. Some derivatives showed high binding affinities and acted as antagonists in a cell-based model.
- Source: (Apodaca et al., 2003)
GLC Method for Antiarrhythmic Drug Analysis
- Application: A specific and sensitive GLC method using this compound as an internal standard has been developed for analyzing a new orally active antiarrhythmic drug in biological fluids.
- Source: (Zacchei & Weidner, 1975)
Radiosynthesis for Serotonin Reuptake Receptor
- Application: Derivatives of this compound were radiolabelled for potential PET radiotracer development, contributing to studies on serotonin reuptake inhibitors.
- Source: (Wilson & Houle, 1999)
Catalytic Synthesis in Medicinal Chemistry
- Application: Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, closely related to this compound, is crucial in medicinal chemistry for synthesizing ortho-trifluoromethyl-substituted benzylamines.
- Source: (Miura et al., 2013)
Synthesis of Benzylamines
- Application: The study focuses on synthesizing a variety of benzylamines, which are significant in numerous pharmaceutical compounds, using sustainable catalytic methodologies.
- Source: (Yan et al., 2016)
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACURGWEZCFLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380693 | |
Record name | 4-(Trifluoromethylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128273-56-3 | |
Record name | 4-(Trifluoromethylthio)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethylthio)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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